4-Ethyl-6-methyldibenzothiophene

概要

説明

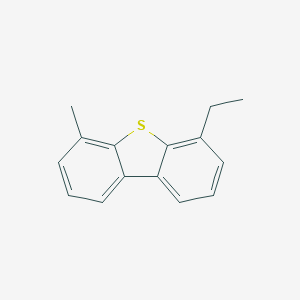

4-Ethyl-6-methyldibenzothiophene is an organosulfur compound with the molecular formula C15H14S and a molecular weight of 226.337 g/mol It is a derivative of dibenzothiophene, characterized by the presence of ethyl and methyl groups at the 4 and 6 positions, respectively

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-methyldibenzothiophene can be achieved through several methods. One common approach involves the electrochemical synthesis of dibenzothiophene derivatives. This method avoids the need for transition metals or iodine and uses bis(biaryl) disulfides as starting materials. The reaction is performed in the presence of tetrabutylammonium bromide, water, and lithium perchlorate, with nitromethane as the solvent. The reaction is carried out at 100°C in an undivided electrochemical cell with platinum electrodes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and electrochemical methods can be adapted for large-scale production, ensuring high yields and purity.

化学反応の分析

Hydrodesulfurization (HDS) Reactions

Hydrodesulfurization is the primary industrial method for removing sulfur from fuels. For 4-E-6-MDBT, catalytic HDS involves breaking C–S bonds under hydrogenation conditions.

Catalytic Performance

- Steric Effects : Methyl and ethyl groups at the 4- and 6-positions hinder adsorption on catalyst active sites, reducing reactivity by ~50% compared to unsubstituted dibenzothiophene (DBT) .

- H₂S Inhibition : H₂S competitively adsorbs on catalyst surfaces, decreasing conversion rates by 15–20% under industrial conditions .

Oxidation Reactions

4-E-6-MDBT undergoes selective oxidation to sulfoxides and sulfones, which are more polar and easier to remove via extraction.

Thia-Baeyer-Villiger Oxidation

| Reactant | Oxidant | Catalyst | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|---|

| 4-E-6-MDBT | t-BuOOH | [TCPPFe]Cl + UV light | Sulfinic ester (C15H14O2S) | 84 | 60°C, 24 h, CH3CN |

- Mechanism : Iron porphyrin catalysts enable C–S bond cleavage via a radical pathway, forming sulfinic esters. Computational studies confirm a reduced energy barrier (15.7 kcal/mol) in the presence of Fe .

Adsorptive Desulfurization

Adsorption is a non-destructive method for sulfur removal, leveraging π-complexation or reactive adsorption.

Adsorbent Performance

- Regeneration : Ni-based adsorbents retain 95% capacity after 10 cycles using reductive regeneration .

Comparative Reactivity

The reactivity of 4-E-6-MDBT is influenced by substitution patterns:

| Compound | Relative Reactivity (vs. DBT) | Primary Pathway |

|---|---|---|

| DBT | 1.0 | DDS |

| 4-Methyl-DBT | 0.7 | HYD/DDS |

| 4-E-6-MDBT | 0.5 | HYD-dominated |

Hydrogenation pathways dominate due to steric hindrance, while direct desulfurization is limited .

Industrial Implications

科学的研究の応用

Chemical Research Applications

Model Compound for Desulfurization Studies

EMDBT is primarily utilized as a model compound in studies focused on desulfurization processes , especially within the petroleum refining industry. Its structure allows researchers to investigate the effectiveness of different desulfurization techniques, including hydrodesulfurization and biodesulfurization. For example, studies have shown that EMDBT can be extensively desulfurized by microbial strains such as Rhodococcus sp., which utilize specific metabolic pathways to cleave sulfur bonds .

Reactivity and Chemical Transformations

EMDBT undergoes various chemical reactions, making it a valuable compound for studying reaction mechanisms. Key reactions include:

- Oxidation : EMDBT can be oxidized to form sulfoxides and sulfones using agents like hydrogen peroxide.

- Reduction : The compound can be reduced to form sulfides or thiols using metal hydrides such as lithium aluminum hydride.

- Substitution Reactions : EMDBT can participate in electrophilic substitution reactions, allowing for the synthesis of halogenated or nitrated derivatives.

Biological Research Applications

Potential Biological Activities

Research into the biological activities of EMDBT indicates it may interact with biomolecules, suggesting potential therapeutic applications. Although specific medical applications are still under investigation, preliminary studies have explored its role in modulating biochemical pathways due to its unique sulfur atom and aromatic structure.

Industrial Applications

Material Development

In industrial contexts, EMDBT is explored for developing materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance performance in various applications, including advanced materials for electronics and photonics .

Case Studies

- Biodesulfurization Efficiency : A study demonstrated that strains of Rhodococcus could desulfurize EMDBT more efficiently than other dibenzothiophene derivatives. The metabolic pathway involved selective cleavage of C–S bonds, highlighting the compound's susceptibility to microbial degradation .

- Hydrodesulfurization Studies : Research comparing the hydrodesulfurization of EMDBT with other dibenzothiophenes revealed that EMDBT exhibits greater resistance to this process due to its structural features. This finding is crucial for refining strategies aimed at reducing sulfur content in fuels .

作用機序

The mechanism of action of 4-Ethyl-6-methyldibenzothiophene involves its interaction with molecular targets through its sulfur atom and aromatic rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in desulfurization processes, the compound undergoes oxidation to remove sulfur, thereby reducing sulfur content in fuels.

類似化合物との比較

Similar Compounds

4,6-Dimethyldibenzothiophene: Another derivative of dibenzothiophene with two methyl groups at the 4 and 6 positions.

4-Methyldibenzothiophene: A derivative with a single methyl group at the 4 position.

Dibenzothiophene: The parent compound without any alkyl substitutions.

Uniqueness

4-Ethyl-6-methyldibenzothiophene is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties. This structural variation can lead to different interactions and applications compared to its similar compounds.

生物活性

4-Ethyl-6-methyldibenzothiophene (C₁₃H₁₈S) is a sulfur-containing aromatic compound that has garnered attention in various fields, including chemistry, biology, and medicine. This article provides an in-depth analysis of its biological activity, focusing on its interactions with biomolecules, potential therapeutic applications, and its role in desulfurization processes.

Chemical Structure and Properties

This compound is characterized by its dibenzothiophene backbone with ethyl and methyl substituents at the 4 and 6 positions, respectively. This unique structure influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its sulfur atom and aromatic rings , which can interact with various molecular targets. These interactions can influence biochemical pathways relevant to both environmental chemistry and biological systems. For instance, the compound has been investigated for its role in oxidative desulfurization (ODS) processes, where it undergoes oxidation to reduce sulfur content in fuels .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

Herbicidal Activity

While direct studies on the herbicidal activity of this compound are sparse, related compounds have shown moderate to good herbicidal effects. This suggests a potential for similar activity in this compound, particularly against specific plant species .

Case Studies

- Oxidative Desulfurization Studies : In a study examining the reactivity of various sulfur compounds during ODS, this compound was tested alongside other dibenzothiophene derivatives. The results indicated that steric hindrance from alkyl groups significantly affected the compound's reactivity in desulfurization processes .

- Catalytic Efficiency : Research involving NiMo catalysts demonstrated that this compound could be effectively hydrodesulfurized in the presence of hydrogen sulfide (H₂S), highlighting its relevance in refining processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Dibenzothiophene | Parent compound without substitutions | Base for comparison; limited biological data |

| 4-Methyldibenzothiophene | Methyl group at position 4 | Similar chemical properties; less steric hindrance |

| 4,6-Dimethyldibenzothiophene | Two methyl groups at positions 4 and 6 | Increased steric hindrance; varied reactivity |

| This compound | Ethyl and methyl groups at positions 4 and 6 | Potential antimicrobial and anticancer properties |

特性

IUPAC Name |

4-ethyl-6-methyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S/c1-3-11-7-5-9-13-12-8-4-6-10(2)14(12)16-15(11)13/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNOFEYMWASPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394226 | |

| Record name | 4-ethyl-6-methyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132034-90-3 | |

| Record name | 4-Ethyl-6-methyldibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132034-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-6-methyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。